N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine
Description
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-2-5-14-9(3-1)7-15-12-16-10-8-13-6-4-11(10)17-12/h1-6,8H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQWIZJUYPQUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC3=C(S2)C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method involves the use of microwave-assisted synthesis. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents or ring fusion positions:
7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine
- Molecular Formula : C₆H₄BrN₃S
- Key Features : Bromine at the 7-position, thiazolo[4,5-c]pyridine core.
- Physicochemical Properties : Molecular weight = 230.09 g/mol; XLogP3 = 1.7 (moderate lipophilicity) .
- Synthesis : Bromination of the parent thiazolo[4,5-c]pyridin-2-amine.
4-Chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine
- Molecular Formula : C₆H₄ClN₃S
- Key Features : Chlorine at the 4-position.
- Comparison : Chlorine’s smaller size and higher electronegativity compared to bromine may alter electronic properties and reactivity .
N-(1-Phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
- Molecular Formula : C₁₄H₁₃N₃S
- Key Features : Bulky phenylethyl substituent.
- Physicochemical Impact : Increased lipophilicity (predicted logP > 2.5) due to aromatic substituent .
5-Acetyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
- Molecular Formula : C₈H₁₁N₃OS
- Key Features : Saturated tetrahydro ring system with an acetyl group.
- Impact : Reduced aromaticity enhances solubility; acetyl group may influence metabolic stability .
N-Phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine
- Molecular Formula : C₁₇H₁₀F₃N₃S₂
- Key Features : Thiophene and trifluoromethyl groups; [4,5-b] ring fusion.
- Biological Relevance : Trifluoromethyl groups enhance metabolic stability; thiophene may modulate π-π interactions .
Physicochemical and Pharmacological Comparisons
| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | XLogP3 | Key Properties |
|---|---|---|---|---|---|
| N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine | C₁₁H₁₀N₄S (predicted) | Pyridin-2-ylmethyl | ~230 (estimated) | ~2.0 (predicted) | Enhanced aromatic interactions |
| 7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine | C₆H₄BrN₃S | Bromine (C7) | 230.09 | 1.7 | Moderate lipophilicity |
| 4-Chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine | C₆H₄ClN₃S | Chlorine (C4) | 189.64 | 1.2 | Higher polarity vs. bromine analog |
| N-(1-Phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine | C₁₄H₁₃N₃S | Phenylethyl | 255.34 | ~3.0 | High lipophilicity |
| 5-Acetyl-tetrahydrothiazolo[5,4-c]pyridin-2-amine | C₈H₁₁N₃OS | Acetyl, saturated ring | 197.26 | 0.5 | Improved aqueous solubility |
| N-Phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine | C₁₇H₁₀F₃N₃S₂ | Thiophene, CF₃, [4,5-b] fusion | 393.41 | 3.8 | High metabolic stability |
Biological Activity
N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and data.
Structural Overview
The compound features a thiazolo[4,5-c]pyridine core fused with a pyridine moiety, contributing to its unique pharmacological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it acts as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival. By binding to the active site of PI3K, it prevents the enzyme from interacting with phosphoinositides, thereby inhibiting the downstream Akt signaling pathway involved in cell proliferation and survival .
Antitumor Activity
Numerous studies have evaluated the antitumor properties of compounds related to thiazolo[4,5-c]pyridine derivatives. For instance, a study assessed the cytotoxic effects of various synthesized thiazolo derivatives against different cancer cell lines. The results indicated that specific derivatives exhibited significant growth inhibition against human cancer cells, including colorectal carcinoma (HCT-116) and lung fibroblast (WI-38) cells .
Case Study: Antitumor Efficacy
A notable case study involved the evaluation of a thiazolo derivative similar to this compound. The compound demonstrated an IC50 value of approximately 5.33 µM against HCT-116 cells and 21.69 µM against WI-38 cells, indicating potent cytotoxicity . Flow cytometric analysis revealed that the compound induced apoptosis and caused G2/M phase cell cycle arrest, suggesting its potential as an anticancer agent.
Enzyme Inhibition
In addition to its antitumor activity, this compound has been studied for its inhibitory effects on various enzymes. For example, it has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Inhibiting CDK1 has been linked to reduced proliferation in cancer cells .
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
| Activity | Target/Pathway | IC50 Value | Effect |
|---|---|---|---|
| Antitumor Activity | HCT-116 (Colorectal Cancer) | 5.33 µM | Induces apoptosis |
| Antitumor Activity | WI-38 (Lung Fibroblast) | 21.69 µM | Induces apoptosis |
| CDK Inhibition | CDK1 | 97 nM | Cell cycle arrest at G2/M phase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
